molecular formula C22H24N2O4 B10933403 3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[1-(4-methoxyphenyl)ethyl]benzamide

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[1-(4-methoxyphenyl)ethyl]benzamide

Cat. No.: B10933403
M. Wt: 380.4 g/mol
InChI Key: HMZCGJNIWIAUAM-UHFFFAOYSA-N
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Description

3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(4-METHOXYPHENYL)ETHYL]BENZAMIDE is a complex organic compound that features an isoxazole ring, a methoxy group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(4-METHOXYPHENYL)ETHYL]BENZAMIDE typically involves multiple steps, starting with the formation of the isoxazole ring. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(4-METHOXYPHENYL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(4-METHOXYPHENYL)ETHYL]BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(4-METHOXYPHENYL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The methoxy and benzamide groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(4-METHOXYPHENYL)ETHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[1-(4-methoxyphenyl)ethyl]benzamide

InChI

InChI=1S/C22H24N2O4/c1-14(17-8-10-19(26-4)11-9-17)23-22(25)18-6-5-7-20(12-18)27-13-21-15(2)24-28-16(21)3/h5-12,14H,13H2,1-4H3,(H,23,25)

InChI Key

HMZCGJNIWIAUAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C(=O)NC(C)C3=CC=C(C=C3)OC

Origin of Product

United States

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